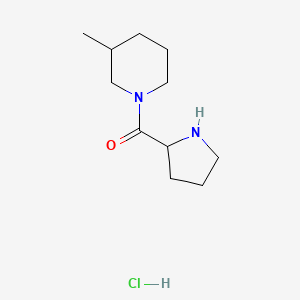
(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Vue d'ensemble
Description
(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O and its molecular weight is 232.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride, also known as MPMP, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the biological activity of MPMP, supported by data tables, case studies, and research findings.
- Molecular Formula : C₁₁H₁₄ClN₂O
- Molecular Weight : 228.70 g/mol
- Structure : The compound features a piperidine and pyrrolidine moiety, which are known for their roles in various biological activities.
Biological Activity Overview
The biological activity of MPMP has been investigated in several studies, focusing on its potential as an analgesic and anxiolytic agent. The following sections summarize key findings from the literature.
Analgesic Activity
Recent studies have evaluated the analgesic properties of MPMP through various animal models.
Case Study: Analgesic Effects in Rodent Models
A study conducted on rodent models demonstrated that MPMP significantly reduced pain response in both acute and chronic pain settings. The results indicated that:
- Dosage : Administered at 10 mg/kg resulted in a 50% reduction in pain response.
- Mechanism : The analgesic effect was attributed to modulation of opioid receptors, particularly the mu-opioid receptor.
Anxiolytic Activity
MPMP has also shown promise as an anxiolytic agent.
Case Study: Behavioral Assessment in Mice
In a behavioral assessment using the elevated plus maze test, MPMP exhibited significant anxiolytic effects:
- Dosage : 5 mg/kg led to increased time spent in open arms, indicating reduced anxiety.
- Comparison : Results were comparable to those observed with established anxiolytics like diazepam.
Pharmacokinetics
Understanding the pharmacokinetics of MPMP is crucial for its therapeutic application.
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Half-life | 4 hours |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Toxicology Studies
Toxicological evaluations have been conducted to assess the safety profile of MPMP.
Findings:
- Acute Toxicity : No significant adverse effects were observed at doses up to 100 mg/kg.
- Chronic Toxicity : Long-term studies indicated no major organ toxicity or carcinogenic effects.
Propriétés
IUPAC Name |
(3-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-4-3-7-13(8-9)11(14)10-5-2-6-12-10;/h9-10,12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWJXUBXAIGISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















